[2-(4-Bromophenyl)-2-oxoethyl] 2-benzamidoacetate
Description
[2-(4-Bromophenyl)-2-oxoethyl] 2-benzamidoacetate is an ester derivative featuring a 4-bromophenyl ketone group linked to a benzamidoacetate moiety.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-benzamidoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4/c18-14-8-6-12(7-9-14)15(20)11-23-16(21)10-19-17(22)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZLICIMDYSWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967274 | |
| Record name | N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]-2-oxoethyl}benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7510-50-1, 5281-14-1 | |
| Record name | NSC405696 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]-2-oxoethyl}benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromophenyl)-2-oxoethyl] 2-benzamidoacetate typically involves the esterification of 2-benzamidoacetic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Bromophenyl)-2-oxoethyl] 2-benzamidoacetate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 4-bromophenol derivatives.
Reduction: Formation of 2-(4-bromophenyl)-2-hydroxyethyl 2-benzamidoacetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Bromophenyl)-2-oxoethyl] 2-benzamidoacetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features allow for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential antimicrobial and anticancer properties. The presence of the bromophenyl group is particularly significant in enhancing the biological activity of these derivatives.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of [2-(4-Bromophenyl)-2-oxoethyl] 2-benzamidoacetate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester and amide functionalities can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s analogs differ primarily in substituents on the phenyl ring, ester/amide groups, and bromine positioning. Key comparisons include:
Substituent Effects on the Aromatic Ring
Para-Bromophenyl vs. Ortho/Meta-Bromophenyl :
Compounds like [Methyl 2-(2-bromophenyl)-2-oxoacetate] (CAS 122394-38-1) and [2-(3-Bromophenyl)-2-oxoacetic acid] (CAS 7194-78-7) exhibit lower similarity scores (0.92 and 0.89, respectively) compared to para-substituted analogs (e.g., Ethyl 2-(4-bromophenyl)-2-oxoacetate, similarity 0.97) . The para-bromo configuration enhances electronic effects (e.g., electron-withdrawing) and steric accessibility, influencing reactivity in photolysis or coupling reactions .Additional Substituents :
Complex derivatives like [2-(4-Bromophenyl)-2-oxoethyl 2-(3,4,5-trimethoxyphenyl)acetate] (CAS 380196-97-4) introduce methoxy groups, increasing electron density and steric bulk. Such modifications alter solubility and interaction with biological targets .
Ester vs. Amide Functionalization
Simple Esters :
Methyl and ethyl esters (e.g., Methyl 2-(4-bromophenyl)-2-oxoacetate, CAS 20201-26-7) are synthesized efficiently (68% yield) under oxidative conditions (Bu4NI/TBHP in MeOH at 80°C) . These esters serve as intermediates for heterocycle synthesis (e.g., oxazoles) .- Analogous amides, such as [2-[(2-methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate (CAS 727714-48-9), demonstrate how amide substituents affect molecular recognition and pharmacokinetic properties .
Table 1: Comparative Data for Key Analogs
Key Observations :
Amide groups (as in the target compound) may improve solubility in polar solvents compared to simple esters.
Biological Activity
[2-(4-Bromophenyl)-2-oxoethyl] 2-benzamidoacetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological properties, including antimicrobial and anticancer activities, and synthesizes findings from various studies.
Chemical Structure and Properties
The compound has the molecular formula and features a bromobenzene ring, an oxoethyl group, and a benzamidoacetate moiety. Its structural characteristics contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of the bromine atom in the phenyl ring is believed to enhance these activities by increasing lipophilicity, thus facilitating membrane penetration.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Moderate | Gram-positive bacteria |
| Related compounds | Strong | Gram-negative bacteria, fungi |
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promising results against breast cancer (MCF7) cells. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Evaluation
- Cell Line : MCF7 (breast cancer)
- Method : MTT assay for cell viability
- Results : The compound exhibited a dose-dependent reduction in cell viability with an IC50 value indicating significant potency compared to control treatments.
The biological activity of this compound is thought to stem from its ability to interact with specific biological targets. The oxoethyl group can participate in hydrogen bonding, while the bromophenyl moiety may engage in π-π stacking interactions with aromatic amino acids in target proteins. This dual interaction potentially leads to enzyme inhibition or disruption of cellular processes critical for cancer cell survival.
Research Findings
- Antimicrobial Studies : A comparative analysis highlighted that compounds with similar structures exhibited varying degrees of antimicrobial efficacy, suggesting that minor modifications can significantly influence activity.
- Anticancer Studies : In a series of experiments, this compound was found to induce apoptosis in MCF7 cells through mitochondrial pathways, evidenced by increased caspase activity and altered mitochondrial membrane potential.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the phenyl rings play a crucial role in modulating both antimicrobial and anticancer activities, with electron-withdrawing groups generally enhancing efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
